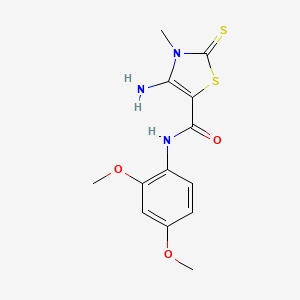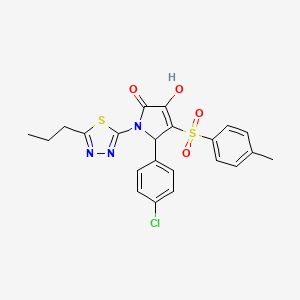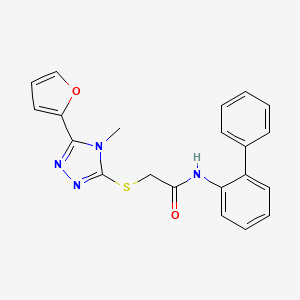![molecular formula C21H25N5O3S B12131167 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12131167.png)
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C26H26N6O3S , is a fascinating molecule that combines a triazole ring, a sulfanyl group, and an acetamide moiety. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthetic routes for this compound involve several steps. One common approach is the condensation of a 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol intermediate with an appropriate acyl chloride (such as 9-ethyl-9H-carbazol-3-ylacetyl chloride). The reaction proceeds under mild conditions, resulting in the formation of the target compound.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers and early discovery chemists have access to this compound as part of a collection of rare and unique chemicals . Buyers should verify product identity and purity due to limited analytical data.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: Nucleophilic substitution reactions can occur at the triazole nitrogen or the acetamide carbonyl group.
Reduction: Reduction of the triazole ring or the carbonyl group could yield interesting derivatives.
Acyl Chlorides: Used for acylation reactions.
Thionyl Chloride (SOCl2): Converts the hydroxyl group to a chloride during acylation.
Hydrazine: Useful for hydrazinolysis of the triazole ring.
Major Products:: The major products depend on the specific reaction conditions and substituents. Exploration of these derivatives could reveal novel properties.
Applications De Recherche Scientifique
Chemistry::
Drug Discovery: Researchers investigate this compound’s potential as a lead structure for drug development.
Catalysis: Its unique structure may enable catalytic applications.
Anticancer Properties: The compound’s triazole and sulfanyl groups could be relevant for cancer therapy.
Enzyme Inhibition: It might interact with specific enzymes due to its functional groups.
Materials Science:
Mécanisme D'action
The exact mechanism remains an active area of research. the compound likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While no direct analogs are widely known, we can compare it to related structures:
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide: (CAS: 302566-90-1) shares some features.
2-Chloro-N-(3,5-dimethoxyphenyl)acetamide: is another related compound.
Propriétés
Formule moléculaire |
C21H25N5O3S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C21H25N5O3S/c1-12-8-13(2)19(14(3)9-12)23-18(27)11-30-21-25-24-20(26(21)22)15-6-7-16(28-4)17(10-15)29-5/h6-10H,11,22H2,1-5H3,(H,23,27) |
Clé InChI |
UCPUODUWZIIJBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C=C3)OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thiazolidinone, 3-ethyl-5-[[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methylene]-2-thioxo-, (5Z)-](/img/structure/B12131085.png)


![4-chloro-N-(3-{[4-(dimethylamino)phenyl]amino}quinoxalin-2-yl)benzene-1-sulfonamide](/img/structure/B12131097.png)

![N-[2-(adamantan-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B12131106.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B12131110.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12131111.png)

![N-(3,4-Dichloro-phenyl)-2-(2-oxo-5a,11b-dihydro-5H,6H-7-oxa-1,4-dithia-3-aza-cyclopenta[c]phenanthren-3-yl)-acetamide](/img/structure/B12131120.png)
![N-(3-Methoxy-phenyl)-2-(4-methyl-5-thiophen-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetamide](/img/structure/B12131124.png)
![N-(2-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12131142.png)


